![molecular formula C16H22O3 B3097897 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane CAS No. 132452-42-7](/img/structure/B3097897.png)
8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane
Overview
Description
Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They are promising for the production of important biologically active compounds .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .Molecular Structure Analysis
The absolute stereochemistry with regard to the biological activity is still unknown, although all four possible stereo-isomers have been synthesized .Chemical Reactions Analysis
Significant changes in the functional activity of the NMDA, mGluII, and D2 receptors in the brains of animals that suffered seizures have been noted .Physical And Chemical Properties Analysis
While the chemical properties vary slightly from isomer to isomer, every decane isomer has similar structure activities .Scientific Research Applications
Use in Insect Pheromones and Repellents :
- Spiroacetals like 1,6-dioxaspiro[4.5]decane are common in insect secretions and serve as pheromones or repellents. For instance, (5S,7S)-7-methyl-1,6-dioxaspiro[4.5]decane acts as a repellent in bark beetles (Francke & Kitching, 2001).
Crystal Structures and Synthesis Studies :
- Research on oxaspirocyclic compounds, including those similar to 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane, has led to the synthesis and structural elucidation of new compounds, contributing to our understanding of their crystal structures and potential applications (Jiang & Zeng, 2016).
Supramolecular Arrangements :
- The molecular and crystal structures of compounds like 8-butoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane have been studied, revealing insights into their supramolecular arrangements and the influence of substituents on these structures (Graus et al., 2010).
Application in Organic Synthesis :
- Enantiomerically pure dioxaspiro[4.5]decanes, related to 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane, have been synthesized for use in organic chemistry, illustrating their versatility as synthetic intermediates (Schwartz et al., 2005).
Corrosion Inhibition in Metals :
- Spirocyclopropane derivatives, similar in structure to 8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane, have been studied for their potential as corrosion inhibitors in metals, showcasing their application in materials chemistry (Chafiq et al., 2020).
Investigation in Photochemical Reactions :
- The reactivity of radical cations of compounds like 6,6-diphenyl-1,4-dioxaspiro[4.5]decane has been studied under photosensitized conditions, contributing to our understanding of photochemical reactions and potential applications in photochemistry (Arnold et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(phenylmethoxymethyl)-1,4-dioxaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-4-14(5-3-1)12-17-13-15-6-8-16(9-7-15)18-10-11-19-16/h1-5,15H,6-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVUELGGNWINGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1COCC3=CC=CC=C3)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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